molecular formula C21H20N4O2S B11237383 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11237383
M. Wt: 392.5 g/mol
InChI Key: OFGOYNOVJYDSPH-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with 2,4-dimethylphenyl acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.

    Cosmetics: It may find applications in the formulation of cosmetic products due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran and triazole rings could facilitate binding to these targets, while the sulfanyl group might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide: This compound is unique due to the presence of both benzofuran and triazole rings, which are less common in similar compounds.

    Benzofuran Derivatives: Compounds containing the benzofuran ring, such as coumarone, exhibit different chemical properties and applications.

    Triazole Derivatives: Compounds with the triazole ring, such as fluconazole, are widely used in pharmaceuticals but lack the benzofuran moiety.

Uniqueness

The combination of benzofuran, triazole, and sulfanyl groups in This compound imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H20N4O2S/c1-13-8-9-16(14(2)10-13)22-19(26)12-28-21-24-23-20(25(21)3)18-11-15-6-4-5-7-17(15)27-18/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

OFGOYNOVJYDSPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)C

Origin of Product

United States

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